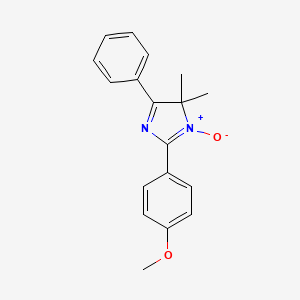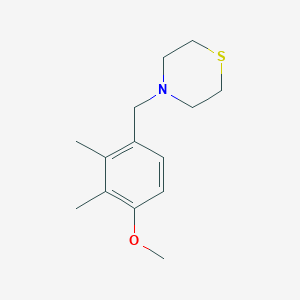
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This molecule is a thiomorpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the growth of certain fungi and bacteria, suggesting its potential as an antibiotic. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine in lab experiments is its potential as a starting material for the synthesis of various antitumor agents. Additionally, its antifungal and antibacterial properties make it a potential candidate for the development of new antibiotics. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine. One direction is to further investigate its mechanism of action, which may help to identify new targets for the development of therapeutic agents. Another direction is to explore its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further research is needed to determine its potential as a treatment for inflammatory diseases.
Métodos De Síntesis
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine can be synthesized using different methods, including the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with thiomorpholine in the presence of a base. Another method involves the reaction of 4-methoxy-2,3-dimethylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This dithiocarbamate can then be reacted with epichlorohydrin to produce 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine.
Aplicaciones Científicas De Investigación
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and it has been used as a starting material for the synthesis of various antitumor agents. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-[(4-methoxy-2,3-dimethylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-12(2)14(16-3)5-4-13(11)10-15-6-8-17-9-7-15/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARVNBQOOPZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methoxy-2,3-dimethylbenzyl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
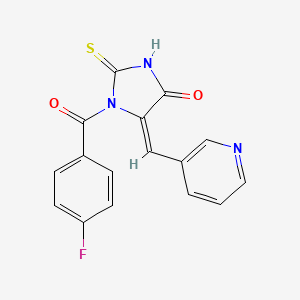
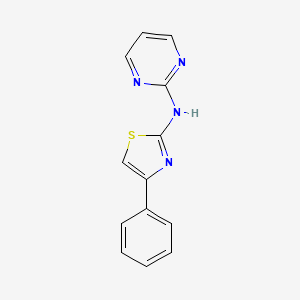
![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![1,3-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5688532.png)
![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)
![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)
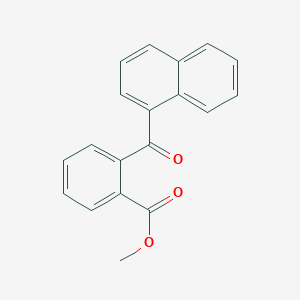
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
